Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry
Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the rational design of nitrogen-rich heterocycles relies heavily on highly functionalized, structurally primed building blocks. Methyl 3-amino-4-(phenylamino)benzoate is a specialized ortho-phenylenediamine derivative that serves as a critical intermediate in organic synthesis. Featuring a unique "push-pull" electronic system—an electron-donating ortho-diamine core coupled with an electron-withdrawing methyl ester—this compound is a privileged precursor for the construction of 1-phenylbenzimidazole scaffolds.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic properties, providing deep mechanistic insights and field-proven, self-validating protocols for the synthesis and downstream application of this vital intermediate.
Physicochemical Profiling & Structural Causality
Before deploying any intermediate in a multi-step synthesis, understanding the causality behind its reactivity is paramount. The structural brilliance of Methyl 3-amino-4-(phenylamino)benzoate lies in its differential nucleophilicity.
The primary amine at position 3 is highly nucleophilic and sterically accessible. In contrast, the secondary amine at position 4 (the phenylamino group) is sterically hindered by the bulky phenyl ring and its lone pair is partially delocalized, reducing its nucleophilicity[1]. This built-in asymmetry allows chemists to perform highly regioselective acylation and condensation reactions without the tedious application of orthogonal protecting groups. Furthermore, the methyl ester at position 1 stabilizes the electron-rich aromatic ring against rapid auto-oxidation and provides a synthetic handle for late-stage functionalization (e.g., saponification or amidation)[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 3-amino-4-(phenylamino)benzoate |
| CAS Number | 514206-06-5[3] |
| Molecular Formula | C14H14N2O2[3] |
| Molecular Weight | 242.27 g/mol [3] |
| Typical Purity (Commercial) | ≥95% |
| Core Structural Motif | Ortho-phenylenediamine derivative |
Synthetic Methodology: Catalytic Transfer Hydrogenation
To obtain high-purity Methyl 3-amino-4-(phenylamino)benzoate, the reduction of its nitro precursor, Methyl 3-nitro-4-(phenylamino)benzoate, is required. While standard hydrogenation using H₂ gas is viable, Catalytic Transfer Hydrogenation (CTH) using hydrazine hydrate is vastly superior for this specific substrate[4].
Mechanistic Causality: CTH avoids the use of pyrophoric hydrogen gas and specialized high-pressure reactors. Hydrazine decomposes on the palladium surface to generate diimide and nitrogen gas, providing a controlled, steady source of hydrogen. This chemoselective process prevents the over-reduction of the methyl ester and minimizes the formation of azoxy or azo dimers—common, stubborn byproducts in standard nitroarene reductions.
Step-by-Step Protocol: CTH Reduction
This protocol is designed as a self-validating system, utilizing visual and chromatographic milestones to ensure success.
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Preparation: In a flame-dried, round-bottom flask purged with Argon, suspend Methyl 3-nitro-4-(phenylamino)benzoate (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.
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Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (10 mol%). Critical Step: The catalyst must be added while the system is strictly under an inert atmosphere to prevent the ignition of ethanol vapors by dry Pd/C.
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Reagent Introduction: Heat the suspension to 80°C. Add hydrazine hydrate (80% aqueous solution, 5.0 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic decomposition of hydrazine, preventing reaction runaway and ensuring a steady generation of reducing equivalents[4].
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Reaction Monitoring: Reflux the mixture for 0.5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 2:1). Validation is achieved when the bright yellow nitro precursor spot completely disappears, replaced by a lower-Rf, UV-active spot (the diamine).
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Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from ethanol/water to yield Methyl 3-amino-4-(phenylamino)benzoate in ~93% yield[4].
Figure 1: Catalytic transfer hydrogenation workflow for synthesizing CAS 514206-06-5.
Core Application: Construction of Benzimidazole Scaffolds
The primary application of Methyl 3-amino-4-(phenylamino)benzoate is its deployment as a building block for 1-phenyl-1H-benzo[d]imidazole-5-carboxylate derivatives [2]. These scaffolds are "privileged structures" in pharmacology, frequently utilized in the development of kinase inhibitors, angiotensin receptor blockers, and novel chemotherapeutics[5].
Mechanistic Causality: The synthesis of the benzimidazole core leverages the diamine's asymmetric reactivity. When reacted with an aldehyde, the primary amine (position 3) attacks first to form a Schiff base (imine). The secondary amine (phenylamino) then undergoes an intramolecular nucleophilic attack on the highly electrophilic imine carbon, forming a transient benzimidazoline intermediate. A mild oxidant is required to drive the final dehydrogenative aromatization to the stable benzimidazole[5].
Step-by-Step Protocol: Oxidative Cyclization to Benzimidazole
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Condensation: Dissolve Methyl 3-amino-4-(phenylamino)benzoate (1.0 equiv) and the desired aryl aldehyde (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).
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Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅, 1.2 equiv) to the solution. Causality: Na₂S₂O₅ acts as a mild, water-soluble oxidant that facilitates the dehydrogenation of the intermediate without hydrolyzing or cleaving the sensitive methyl ester.
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Cyclization: Heat the reaction mixture to 100°C for 4-6 hours under an open-air condenser (mild aerobic conditions synergize with the oxidant).
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Isolation: Pour the cooled reaction mixture into vigorously stirred ice-cold water. The 1-phenylbenzimidazole derivative will typically precipitate as a solid, validating the completion of the cyclization.
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Filtration & Drying: Filter the precipitate, wash with copious amounts of cold water to remove DMF and inorganic salts, and dry under a high vacuum to afford the target scaffold.
Figure 2: Divergent synthetic pathways from the ortho-diamine core to benzimidazole scaffolds.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized Methyl 3-amino-4-(phenylamino)benzoate, rigorous QC is mandatory prior to downstream use:
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Appearance & Handling: The pure compound is a pale brown to off-white crystalline powder. Significant darkening indicates auto-oxidation of the diamine. It must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) and protected from light[6].
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LC-MS: A prominent [M+H]⁺ peak at m/z 243.27 validates the molecular weight[3].
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¹H NMR (DMSO-d₆): The critical diagnostic feature is the presence of a broad singlet integrating to 2 protons (the primary -NH₂ group) and a distinct singlet integrating to 1 proton (the secondary -NH- group). Both signals will disappear upon D₂O exchange, confirming the integrity of the diamine core. The methyl ester appears as a sharp, unambiguous singlet at ~3.8 ppm.
Conclusion
Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5) is a highly versatile, structurally primed intermediate. By understanding the differential nucleophilicity of its amine groups and employing controlled synthetic methodologies like catalytic transfer hydrogenation, researchers can reliably access and utilize this compound. Its seamless integration into benzimidazole-forming workflows makes it an indispensable asset in modern drug discovery and molecular design.
References
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Crysdot . "Benzene Compounds - 514206-06-5". Retrieved from:
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NextSDS . "Methyl 1-phenyl-1H-benzo[d]iMidazole-5-carboxylate — Chemical Substance Information". Retrieved from: 2
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GuideChem . "ethyl 2-(4-(trifluoromethyl)phenyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxylate". Retrieved from: 5
